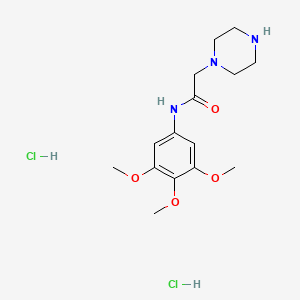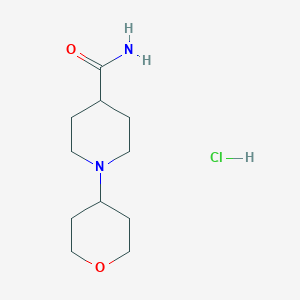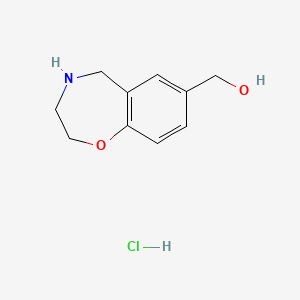![molecular formula C17H22N2O2 B1396869 (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate CAS No. 1218918-73-0](/img/structure/B1396869.png)
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
説明
“®-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate” is a chemical compound with the CAS number 1218918-73-0 . Its molecular formula is C17H22N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H22N2O2 . It includes a pyrido[1,2-a]indole ring, which is a type of heterocyclic compound. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.37 . Other properties like boiling point, melting point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.科学的研究の応用
Antimicrobial Activity
Pyrrolopyrazine derivatives, including our compound of interest, have shown promising antimicrobial properties . They have been tested against a variety of bacterial and fungal strains, exhibiting significant inhibitory effects. The presence of the amino group in the 7-position may contribute to its interaction with microbial enzymes, potentially leading to the development of new antibiotics .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, possibly by inhibiting cytokine production or blocking specific enzymes involved in the inflammation pathway .
Antiviral Applications
Compounds with the pyrrolopyrazine structure have been explored for their antiviral activities , particularly against HIV. The scaffold’s ability to interfere with viral replication processes makes it a valuable asset in the search for novel antiviral drugs .
Antitumor and Anticancer Research
The pyrrolopyrazine derivatives are being studied for their antitumor and anticancer properties . They may work by inhibiting cancer cell growth or inducing apoptosis in tumor cells. This area of research holds promise for the development of new chemotherapeutic agents .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives have shown activity in inhibiting certain kinases, which could lead to the development of targeted therapies for diseases where kinase activity is dysregulated .
Neuroprotective Effects
The neuroprotective effects of pyrrolopyrazine derivatives are another area of interest. They may protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders. This application could lead to new treatments for conditions like Alzheimer’s disease or Parkinson’s disease .
Each of these applications represents a unique field of research where the compound could have significant implications. The ongoing studies and discoveries in these areas underscore the versatility and potential of pyrrolopyrazine derivatives in medicinal chemistry and drug development. The detailed mechanisms of action and the structure-activity relationships (SAR) are still subjects of active research, which will further elucidate the full potential of these compounds .
特性
IUPAC Name |
propyl 2-[(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-9-21-17(20)10-14-13-5-3-4-6-15(13)19-11-12(18)7-8-16(14)19/h3-6,12H,2,7-11,18H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIPQIOVMQOUBQ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CC1=C2CC[C@H](CN2C3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)



![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)


![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)